4-Bromobenzo[b]thiophen-5-amine
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Overview
Description
4-Bromobenzo[b]thiophen-5-amine is a heterocyclic organic compound that contains a bromine atom, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophen-5-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The amine group can participate in coupling reactions, forming bonds with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzo[b]thiophenes.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromobenzo[b]thiophen-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-Bromobenzo[b]thiophen-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
4-Bromobenzo[b]thiophene: Similar structure but without the amine group, limiting its applications in medicinal chemistry.
5-Aminobenzo[b]thiophene:
Uniqueness: 4-Bromobenzo[b]thiophen-5-amine is unique due to the presence of both bromine and amine groups, which enhance its reactivity and versatility in various chemical reactions and applications. This dual functionality makes it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H6BrNS |
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Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-bromo-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6BrNS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2 |
InChI Key |
OBOPRMBGTONVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1N)Br |
Origin of Product |
United States |
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